methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 2,6-dichlorobenzyl group, a chromen-2-one core, and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the following steps:
Preparation of 2,6-dichlorobenzyl methyl ether: This step involves the reaction of 2,6-dichlorobenzyl bromide with sodium methoxide to form 2,6-dichlorobenzyl methyl ether.
Formation of chromen-2-one core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.
Coupling reaction: The final step involves the coupling of 2,6-dichlorobenzyl methyl ether with the chromen-2-one core under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors to influence biological processes.
Affecting gene expression: Altering the expression of genes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl methyl ether: A simpler compound with similar structural features but lacking the chromen-2-one core.
Chromen-2-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
Methyl {7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chromen-2-one core structure with unique substituents that contribute to its bioactivity. The compound can be represented by the following structural formula:
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes, which may lead to cell lysis and death.
- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells by activating intrinsic pathways.
Antimicrobial Studies
A study assessing the antimicrobial efficacy found that this compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In cancer research, this compound was tested against MCF-7 breast cancer cells. The IC50 values were reported as follows:
Compound | IC50 (µM) |
---|---|
This compound | 9.54 |
Control (Doxorubicin) | 0.47 |
These findings indicate that while the compound has notable activity, it is less potent than established chemotherapeutic agents like Doxorubicin.
Case Studies
- Case Study on Anticancer Effects : A recent study published in Molecular Pharmacology explored the effect of this compound on MCF-7 cells. It was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
- Case Study on Antimicrobial Efficacy : Another investigation focused on its application against multi-drug resistant strains of bacteria. The results indicated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Properties
Molecular Formula |
C20H16Cl2O5 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
methyl 2-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-13-7-6-12(26-10-15-16(21)4-3-5-17(15)22)8-18(13)27-20(24)14(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
QOJFJAIYECBCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CC(=O)OC |
Origin of Product |
United States |
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